molecular formula C14H21N3O2 B11245773 N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11245773
M. Wt: 263.34 g/mol
InChI Key: UJCKXIPBVXBQCL-UHFFFAOYSA-N
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Description

N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound with a complex structure It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

N-butyl-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C14H21N3O2/c1-2-3-8-15-13(18)10-17-14(19)9-11-6-4-5-7-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18)

InChI Key

UJCKXIPBVXBQCL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C(=O)C=C2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable cinnoline derivative with butylamine, followed by acylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketone groups to alcohols or other reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)carbamate
  • 3-butyl-2-oxo-1,3-oxazolidine
  • 4-hydroxy-2-quinolones

Uniqueness

N-butyl-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is unique due to its specific structural features and the presence of both butyl and acetamide groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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